molecular formula C24H37N5O B6444013 4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline CAS No. 2549005-37-8

4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline

Cat. No.: B6444013
CAS No.: 2549005-37-8
M. Wt: 411.6 g/mol
InChI Key: KQKKSCNYSDAPMK-UHFFFAOYSA-N
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Description

4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline is a useful research compound. Its molecular formula is C24H37N5O and its molecular weight is 411.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 411.29981082 g/mol and the complexity rating of the compound is 583. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37N5O/c1-20(2)28-16-14-27(15-17-28)11-5-6-18-30-21-9-12-29(13-10-21)24-22-7-3-4-8-23(22)25-19-26-24/h19-21H,3-4,7-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKKSCNYSDAPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline is a complex organic compound belonging to the quinazoline family. This compound features multiple functional groups, including piperazine and alkyne substituents, which contribute to its diverse biological activities. The molecular formula is C20H35N3O2C_{20}H_{35}N_{3}O_{2} with a molecular weight of approximately 349.5 g/mol.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

IUPAC Name 4[4(4[4(propan2yl)piperazin1yl]but2yn1yloxy)piperidin1yl]5,6,7,8tetrahydroquinazoline\text{IUPAC Name }this compound

Key Properties

PropertyValue
Molecular FormulaC20H35N3O2
Molecular Weight349.5 g/mol
CAS Number2741925-20-0

Biological Activity

Quinazoline derivatives are known for their significant biological activities, including:

Anticancer Activity:
Research indicates that quinazoline derivatives can inhibit specific kinases involved in cancer progression. For instance, compounds similar to 4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-y}oxy)piperidin-1-y]quinazoline have shown effectiveness against various cancer cell lines by targeting pathways essential for tumor growth and survival.

Antimicrobial Properties:
Studies have demonstrated that certain quinazoline derivatives exhibit antimicrobial activity against a range of pathogens. The presence of the piperazine moiety in this compound enhances its ability to interact with microbial targets.

Neuropharmacological Effects:
This compound may also influence central nervous system (CNS) pathways due to its structural similarity to known neuroactive agents. Investigations into its effects on neurotransmitter systems could reveal potential applications in treating neurological disorders.

The biological activity of 4-[4-({4-[4-(propan-2-yl)piperazin-1-y]but-2-y}oxy)piperidin-1-y]quinazoline likely involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate signaling pathways critical for various biological processes.

Case Studies and Research Findings

Several studies have explored the biological activity of quinazoline derivatives similar to the target compound:

  • Antitumor Studies:
    A study published in Journal of Medicinal Chemistry evaluated a series of quinazoline derivatives for their ability to inhibit cancer cell proliferation. The results indicated that compounds with piperazine substitutions showed enhanced potency against breast cancer cell lines .
  • Antimicrobial Testing:
    Research conducted by Pharmaceutical Biology assessed the antimicrobial efficacy of various quinazoline derivatives. The study found that compounds with structural similarities to 4-[4-(propan-2-yl)piperazinyl] exhibited significant antibacterial activity against Gram-positive bacteria .
  • Neuropharmacology:
    A study in Neuroscience Letters investigated the effects of similar quinazoline compounds on neurotransmitter release in rat brain slices. The findings suggested potential anxiolytic effects, warranting further exploration into their therapeutic applications for anxiety disorders .

Comparison with Similar Compounds

The unique combination of functional groups in 4-[4-{...}] distinguishes it from other quinazoline derivatives:

Compound NameStructureUnique Features
BarasertibQuinazoline derivativeAntineoplastic activity
DinaciclibAnother quinazoline derivativeInhibits cyclin-dependent kinases
DipraglurantImidazoquinazoline derivativeModulates glutamate receptors

These compounds differ primarily in their substituents and biological targets, influencing their therapeutic applications.

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